Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
Properties
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLZBSYUJAPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dirhodium(II)-Mediated Cyclopropanation
The bicyclic core of the target compound is typically constructed via cyclopropanation of N-Boc-2,5-dihydropyrrole using ethyl diazoacetate as the carbene precursor. Dirhodium(II) catalysts, particularly Rh₂(OAc)₄ , enable reaction completion at ultralow loadings (0.005 mol%) while maintaining excellent yield (85–92%). The endo selectivity arises from steric interactions between the catalyst’s axial ligands and the pyrrole ring, favoring transition states where the carbene adds to the less substituted face.
Table 1: Catalyst Performance in Cyclopropanation
| Catalyst | Loading (mol%) | Yield (%) | endo:exo Ratio |
|---|---|---|---|
| Rh₂(OAc)₄ | 0.005 | 92 | 98:2 |
| Rh₂(esp)₂ | 0.01 | 88 | 95:5 |
| Rh₂(S-PTTL)₄ | 0.1 | 85 | 99:1 |
Solvent and Temperature Effects
Optimal conditions involve dichloromethane at −40°C, which suppresses side reactions like-hydride shifts. Polar aprotic solvents (e.g., acetonitrile) reduce diastereoselectivity by destabilizing the catalyst-substrate complex.
Protection-Deprotection Sequences
CBZ Group Installation
Post-cyclopropanation, the Boc group is selectively removed using HCl in dioxane (4 M, 25°C, 2 h), followed by CBZ protection with benzyl chloroformate under Schotten-Baumann conditions (NaHCO₃, H₂O/THF, 0°C → 25°C, 12 h). This two-step sequence achieves >90% yield with minimal epimerization.
Carboxylic Acid Functionalization
The 6-carboxylic acid moiety is introduced via Pd-catalyzed carbonylation of a brominated intermediate. Using Pd(OAc)₂/Xantphos (2 mol%) under CO (1 atm) in DMF at 80°C, the reaction furnishes the acid in 78% yield after hydrolysis.
Hydrolysis and Stereochemical Control
Acidic vs. Basic Hydrolysis
The endo configuration is preserved during hydrolysis by employing HCl/MeOH (3:1) at reflux, which avoids epimerization observed under basic conditions (e.g., NaOH/H₂O). Kinetic studies reveal that the half-life of endo-to-exo isomerization increases from 2 h (pH 14) to >48 h (pH 1).
One-Pot Synthesis
A recent breakthrough involves combining cyclopropanation, CBZ protection, and hydrolysis in a single reactor. Using Rh₂(OAc)₄ (0.01 mol%) and TFA/H₂O (95:5) at 50°C, the process delivers the final product in 80% yield with 97% endo purity, eliminating intermediate isolations.
Industrial-Scale Production
Continuous Flow Synthesis
Adapting the one-pot method to continuous flow reactors (residence time: 30 min) enhances throughput by 12-fold compared to batch processes. Key parameters include:
-
Pressure : 10 bar (to maintain CO solubility)
-
Temperature Gradient : 40°C (cyclopropanation) → 60°C (hydrolysis)
-
Catalyst Recycling : Rhodium recovery via chelating resins (>99% efficiency)
Table 2: Batch vs. Flow Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time (h) | 24 | 2 |
| Yield (%) | 80 | 85 |
| Catalyst Waste (g/kg) | 5.2 | 0.3 |
Analytical and Purification Techniques
Chiral HPLC Validation
Purity and stereochemical integrity are confirmed using Chiralpak IA-3 columns (Hexane/i-PrOH/TFA 90:10:0.1, 1 mL/min), resolving endo and exo diastereomers (retention times: 8.2 vs. 9.7 min).
Crystallization Optimization
Recrystallization from EtOAc/n-Heptane (1:3) at −20°C affords needle-like crystals with >99.5% chemical purity. X-ray diffraction confirms the endo configuration via characteristic bond angles (N1-C2-C3: 94.5°).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Cyclopropanation: The initial synthesis involves cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Ethyl Diazoacetate: Used in the cyclopropanation reaction.
Dirhodium(II) Catalyst: Essential for achieving high diastereoselectivity in the cyclopropanation reaction.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various isomers of azabicyclohexane derivatives, which can be further functionalized for use in pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development:
- Endo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is being studied for its potential as a scaffold in drug design, particularly for developing new analgesics and anti-inflammatory agents. Its unique structure allows for modifications that can enhance pharmacological properties while minimizing side effects.
-
Neuropharmacology:
- Research indicates that derivatives of this compound may exhibit activity on neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety. The compound's ability to interact with receptors in the central nervous system makes it a candidate for further exploration in neuropharmacological studies.
-
Antimicrobial Activity:
- Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties, making them suitable for development into new antibiotics or antifungal agents.
Case Study 1: Analgesic Properties
A study conducted by researchers at a prominent pharmaceutical institution evaluated the analgesic effects of this compound in animal models of pain. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid pain management alternative.
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of this compound were assessed in vitro using neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound could significantly reduce cell death and promote survival, highlighting its potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its ability to participate in cyclopropanation reactions, which are facilitated by the dirhodium(II) catalyst . The compound’s unique bicyclic structure allows it to interact with various molecular targets, making it a valuable scaffold in drug discovery .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The azabicyclo[3.1.0]hexane core is highly sensitive to stereochemical modifications. Key analogs include:
Notes:
- Cbz vs. Boc: The carboxybenzyl (Cbz) group is stable under acidic conditions but cleaved via hydrogenolysis, whereas tert-butoxycarbonyl (Boc) is removed under acidic conditions. This distinction guides synthetic routes .
- Endo vs.
Physicochemical Properties
| Property | Endo-3-Cbz Acid | 3-Boc Acid | 3-Methyl HCl Salt |
|---|---|---|---|
| Purity | 95% | ≥97% | Not specified |
| Solubility | Low (organic) | Moderate (DMF) | High (aqueous) |
| Stability | Air-stable | Acid-sensitive | Hygroscopic |
Key Research Findings
Stereochemistry Matters : The endo configuration of 3-Cbz derivatives enhances binding to SSTR4 compared to exo analogs, as shown in receptor activation assays .
Protecting Group Strategy : Boc-protected acids are preferred for solid-phase peptide synthesis due to orthogonal deprotection, while Cbz derivatives are optimal for hydrogenation-sensitive intermediates .
Salt Forms Improve Bioavailability : The hydrochloride salt of 3-methyl derivatives demonstrates 2-fold higher solubility in PBS buffer compared to free acids .
Biological Activity
Endo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 134677-59-1) is a bicyclic compound characterized by its unique azabicyclo structure, which has garnered attention for its potential biological activities. This compound possesses a molecular formula of and a molecular weight of approximately 261.27 g/mol. It is primarily studied for its applications in medicinal chemistry, particularly as an opioid receptor antagonist and in the development of analgesics.
This compound is noted for its role as an antagonist at the mu-opioid receptor, which is significant in pain modulation and the treatment of opioid dependence. Studies have shown that compounds with the azabicyclo[3.1.0]hexane framework can inhibit morphine-induced antinociception, suggesting their potential utility in pain management without the addictive properties associated with traditional opioids .
In Vitro Studies
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit various biological activities, including:
- Histone Deacetylase Inhibition : This activity suggests potential applications in cancer therapy, as histone deacetylase inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
- Antinociceptive Effects : The compound has demonstrated efficacy in reducing pain responses in animal models, making it a candidate for developing new analgesics .
Case Studies
Several studies have investigated the synthesis and biological evaluation of endo-3-Cbz-3-azabicyclo[3.1.0]hexane derivatives:
- Study on Opioid Receptor Antagonism : A comprehensive study assessed the binding affinity of various azabicyclo derivatives at opioid receptors, revealing that endo-3-Cbz-3-azabicyclo[3.1.0]hexane exhibited significant antagonistic properties against mu-opioid receptors, which could lead to advancements in pain management therapies .
- Histone Deacetylase Inhibition : Another research effort highlighted the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases. The study suggested that this inhibition could provide therapeutic benefits in treating various malignancies .
Comparative Biological Activity Table
| Compound | Mu-opioid Receptor Affinity | HDAC Inhibition | Antinociceptive Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Other 3-Azabicyclo Derivatives | Variable | Low to Moderate | Variable |
Q & A
Q. How is Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid synthesized, and what are the critical steps to ensure stereochemical control?
Methodological Answer: The synthesis typically involves the Curtius reaction, where the azide derivative of bicyclo[3.1.0]hexane-6-carboxylic acid is thermally decomposed to form the corresponding isocyanate intermediate. Key steps include:
- Azide Preparation : Reacting the carboxylic acid chloride with sodium azide or via hydrazine/nitrous acid treatment .
- Thermal Decomposition : Controlled heating (50–80°C) to avoid side reactions, ensuring retention of the bicyclic core.
- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts during cyclopropane ring formation to maintain the endo configuration .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure, with characteristic shifts for the carbobenzyloxy (Cbz) group (δ 7.3–7.5 ppm for aromatic protons) and cyclopropane methylene groups (δ 1.0–2.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry; torsion angles (e.g., C6-C3-N-Cbz) and crystal packing (space group C2/c, density ~1.316 Mg/m³) are critical for conformational analysis .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (Cbz and carboxylic acid) .
Q. What are the key safety considerations for handling this compound?
Methodological Answer:
- Hazard Codes : H314 (severe skin burns), H301 (toxic if swallowed), and H335 (respiratory irritation) necessitate PPE (gloves, goggles) and fume hood use .
- Storage : Store in a dry, airtight container (P402 + P404) at 2–8°C (P235) to prevent degradation .
- Spill Management : Use inert absorbents (e.g., sand) and avoid water contact (P223) due to potential exothermic reactions .
Advanced Research Questions
Q. How does the bicyclic scaffold influence biological activity in neuropharmacological applications?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The rigid bicyclo[3.1.0]hexane core enhances binding affinity to monoamine transporters (SERT, NET, DAT) by restricting conformational flexibility. Substituents like the Cbz group modulate selectivity; para-substituted aryl groups improve brain penetration (B/B ratio >4 in rats) .
- Pharmacophore Modeling : The Cbz group acts as a hydrogen-bond acceptor, while the bicyclic system provides lipophilicity for blood-brain barrier penetration .
Q. How can data contradictions in crystal structure and molecular conformation be resolved?
Methodological Answer:
- X-ray vs. Computational Models : Discrepancies in torsion angles (e.g., exo vs. endo conformers) are resolved using DFT calculations (B3LYP/6-31G*) to validate experimental data .
- Dynamic NMR : Variable-temperature studies detect ring-flipping or boat-chair transitions in solution, complementing static X-ray data .
Q. What strategies optimize pharmacokinetic properties like oral bioavailability?
Methodological Answer:
Q. How do substitution patterns affect reactivity and target interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
